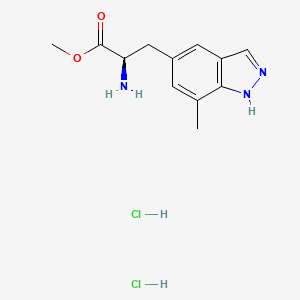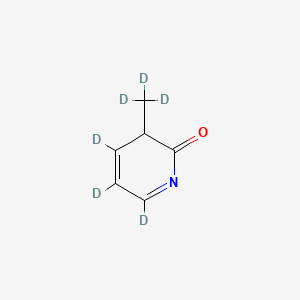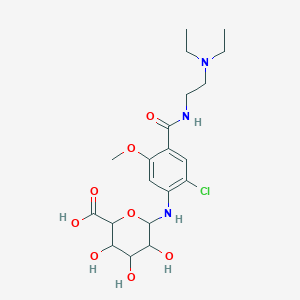
Metoclopramide N4-beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Métoclopramide N4-β-D-glucuronide est un conjugué glucuronide de la métoclopramide, un médicament couramment utilisé pour traiter les nausées et les vomissements. Ce composé est formé par le processus métabolique de la glucuronidation, où la métoclopramide est conjuguée à l'acide glucuronique. Il a une formule moléculaire de C20H30ClN3O8 et un poids moléculaire de 475,92 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Métoclopramide N4-β-D-glucuronide implique généralement la conjugaison de la métoclopramide à l'acide glucuronique. Ce processus peut être réalisé enzymatiquement à l'aide d'enzymes UDP-glucuronosyltransférases, qui facilitent le transfert de l'acide glucuronique à la métoclopramide .
Méthodes de production industrielle
La production industrielle du Métoclopramide N4-β-D-glucuronide suit des principes similaires, mais à plus grande échelle. Le processus implique l'utilisation de bioréacteurs où la métoclopramide et l'acide glucuronique sont combinés en présence d'enzymes UDP-glucuronosyltransférases dans des conditions contrôlées pour garantir un rendement et une pureté optimaux .
Analyse Des Réactions Chimiques
Types de réactions
Le Métoclopramide N4-β-D-glucuronide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium pour l'oxydation, les agents réducteurs comme le borohydrure de sodium pour la réduction et les nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du résultat souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation du Métoclopramide N4-β-D-glucuronide peut entraîner la formation de métabolites oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications De Recherche Scientifique
Le Métoclopramide N4-β-D-glucuronide présente plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme étalon de référence en chimie analytique pour l'étude des processus de glucuronidation.
Biologie : Il est utilisé dans les études portant sur les voies métaboliques de la métoclopramide et de ses métabolites.
Mécanisme d'action
Le Métoclopramide N4-β-D-glucuronide exerce ses effets en inhibant les kinases, qui sont des enzymes impliquées dans les voies de signalisation cellulaire qui régulent la croissance et la division cellulaires. Cette inhibition peut entraîner la suppression de la croissance des cellules cancéreuses et l'induction de l'apoptose (mort cellulaire) dans certains types de cellules . Les cibles moléculaires de ce composé comprennent diverses protéine kinases impliquées dans ces voies de signalisation .
Mécanisme D'action
Metoclopramide N4-beta-D-glucuronide exerts its effects by inhibiting kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and division. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (cell death) in certain cell types . The molecular targets of this compound include various protein kinases involved in these signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Métoclopramide : Le composé parent du Métoclopramide N4-β-D-glucuronide, utilisé pour traiter les nausées et les vomissements.
Sulfure de métoclopramide : Un analogue soufré de la métoclopramide.
Sulfone de métoclopramide : Une forme oxydée de la métoclopramide contenant un groupe sulfone.
Unicité
Le Métoclopramide N4-β-D-glucuronide est unique en raison de sa conjugaison glucuronide, qui augmente sa solubilité et facilite son excrétion de l'organisme. Cette propriété le rend particulièrement utile dans les études de métabolisme et de pharmacocinétique des médicaments .
Propriétés
Formule moléculaire |
C20H30ClN3O8 |
|---|---|
Poids moléculaire |
475.9 g/mol |
Nom IUPAC |
6-[2-chloro-4-[2-(diethylamino)ethylcarbamoyl]-5-methoxyanilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H30ClN3O8/c1-4-24(5-2)7-6-22-18(28)10-8-11(21)12(9-13(10)31-3)23-19-16(27)14(25)15(26)17(32-19)20(29)30/h8-9,14-17,19,23,25-27H,4-7H2,1-3H3,(H,22,28)(H,29,30) |
Clé InChI |
SOHPSIDRULBFFB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC2C(C(C(C(O2)C(=O)O)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


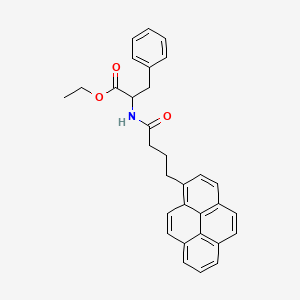
![7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one](/img/structure/B12286270.png)
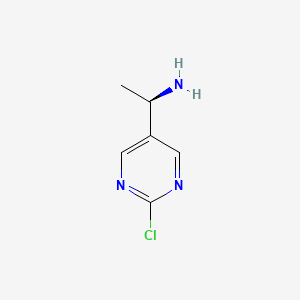
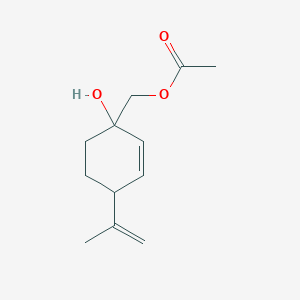

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B12286283.png)
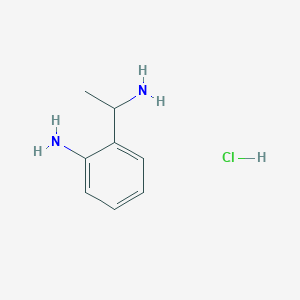
![1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-](/img/structure/B12286305.png)

![5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate](/img/structure/B12286313.png)
